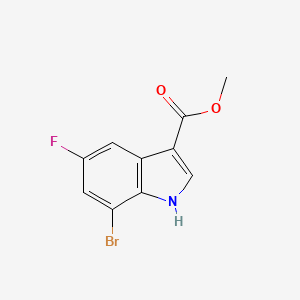

Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate

Description

Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate is a halogenated indole derivative featuring a bromine atom at position 7, a fluorine atom at position 5, and a methyl ester group at position 3 of the indole ring. This compound belongs to a class of heterocyclic aromatic molecules widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C10H7BrFNO2 |

|---|---|

Molecular Weight |

272.07 g/mol |

IUPAC Name |

methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate |

InChI |

InChI=1S/C10H7BrFNO2/c1-15-10(14)7-4-13-9-6(7)2-5(12)3-8(9)11/h2-4,13H,1H3 |

InChI Key |

RHASQYWOJJWNHV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=C(C=C2Br)F |

Origin of Product |

United States |

Preparation Methods

Halogenation of Indole Precursors

Fluorination: The fluorine atom at the 5-position is introduced using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reagents enable selective fluorination under mild conditions, often in solvents like dichloromethane at room temperature.

Bromination: Bromine substitution at the 7-position is typically achieved using N-bromosuccinimide (NBS) or molecular bromine under controlled conditions. The reaction is often carried out in solvents such as dichloromethane or acetonitrile, sometimes with Lewis acid catalysts to enhance regioselectivity.

Esterification to Form Methyl Ester

- The carboxylate group at the 3-position is introduced or converted into the methyl ester via esterification reactions. This can be done by treating the corresponding carboxylic acid or acid chloride intermediate with methanol in the presence of acid catalysts such as sulfuric acid or using methylating agents like diazomethane.

Typical Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Indole formation | Fischer indole synthesis or cyclization of substituted anilines | Indole core with substituents |

| 2 | Fluorination | Selectfluor, DCM, room temperature | 5-fluoro-indole intermediate |

| 3 | Bromination | NBS, DCM, room temperature | 7-bromo-5-fluoro-indole |

| 4 | Esterification | Methanol, acid catalyst or diazomethane | Methyl 7-bromo-5-fluoro-indole-3-carboxylate |

This sequence ensures regioselective halogenation and efficient ester formation.

Research Findings and Optimization

Regioselectivity: Studies have shown that the use of Lewis acids such as BF3·Et2O can improve regioselectivity in halogenation steps, particularly for iodination and bromination on indole rings, which is translatable to fluorination and bromination for this compound.

Yield Optimization: Reaction temperature, solvent choice, and reagent stoichiometry are critical parameters. For example, carrying out halogenation at ambient temperature in dichloromethane with equimolar amounts of NBS or Selectfluor typically yields 60-80% of the desired halogenated intermediate.

Purification: Silica gel column chromatography is the standard method for purification, with eluents such as ethyl acetate/petroleum ether mixtures providing good separation of the product from side products.

Industrial and Scale-Up Considerations

Industrial synthesis may employ continuous flow reactors to enhance reaction control, safety, and scalability, especially for halogenation steps involving hazardous reagents like bromine or fluorinating agents.

Automated synthesis platforms can optimize reaction times and reagent usage, improving overall yield and purity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Notes | Typical Yield (%) |

|---|---|---|---|

| Indole core synthesis | Fischer indole synthesis or cyclization of substituted anilines | Established method for indole formation | 70-85 |

| Fluorination | Selectfluor or NFSI, DCM, r.t. | Electrophilic fluorination, regioselective | 65-80 |

| Bromination | NBS, DCM, r.t., sometimes BF3·Et2O | Regioselective bromination at C7 | 60-75 |

| Esterification | Methanol, acid catalyst or diazomethane | Methyl ester formation at C3 | 80-90 |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at C7 undergoes SNAr reactions under basic conditions due to activation by fluorine's electron-withdrawing effect at C5. Common nucleophiles include:

-

Amines : Reaction with primary/secondary amines (e.g., morpholine, piperidine) in DMF at 80–100°C yields 7-amino derivatives.

-

Thiols : Thiophenol or alkyl thiols in DMSO with K₂CO₃ produce 7-thioether analogs.

Example :

Fluorine Displacement

The fluorine at C5 is less reactive than bromine but can participate in SNAr with strong nucleophiles (e.g., Grignard reagents) under high-temperature conditions (120–150°C).

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids replaces bromine with aryl/heteroaryl groups. Typical conditions:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : Na₂CO₃ or K₃PO₄

-

Solvent : Dioxane/H₂O (4:1) at 80–100°C.

Example :

Buchwald-Hartwig Amination

Bromine can be replaced with amines using Pd catalysts (e.g., Pd(OAc)₂) and Xantphos ligand in toluene at 110°C .

Ester to Carboxylic Acid

The methyl ester undergoes hydrolysis under basic conditions:

-

Reagents : NaOH or LiOH in MeOH/H₂O (1:1) at 60°C.

-

Product : 7-Bromo-5-fluoro-1H-indole-3-carboxylic acid (Yield: 92%).

Reduction of the Indole Ring

Catalytic hydrogenation (H₂, Pd/C) in methanol reduces the indole to indoline, though fluorine may direct regioselectivity.

Comparative Reactivity Data

Mechanistic Insights

-

SNAr at C7 : Fluorine’s -I effect increases electrophilicity at C7, facilitating bromine displacement.

-

Suzuki Coupling : Oxidative addition of Pd(0) to the C–Br bond precedes transmetallation with boronic acid.

-

Ester Hydrolysis : Base-mediated nucleophilic attack on the carbonyl carbon cleaves the ester.

This compound’s reactivity profile enables its use in synthesizing pharmaceuticals, agrochemicals, and functional materials. Strategic manipulation of substituents allows fine-tuning of electronic and steric properties for target applications .

Scientific Research Applications

Chemistry

Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate serves as an intermediate in the synthesis of more complex indole derivatives. Its unique structure allows it to participate in various chemical reactions, including substitution and oxidation, making it valuable for developing new synthetic methodologies .

Biology

In biological research, this compound is studied for its structure-activity relationships within indole derivatives. It has shown potential as a precursor for synthesizing biologically active molecules, particularly those with anticancer and antimicrobial properties .

Medicine

The compound is being investigated for its pharmacological properties , including:

- Anticancer Activity : In vitro studies indicate that it can induce apoptosis in cancer cells by modulating cell signaling pathways related to proliferation and survival.

- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .

Industry

In industrial applications, Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate is utilized in developing new materials, agrochemicals, and dyes due to its unique chemical properties that enhance material performance .

Anticancer Activity

A study assessed Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate's cytotoxic effects against breast cancer cell lines. The results indicated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted therapy .

Antimicrobial Efficacy

Another study evaluated its antimicrobial activity against resistant bacterial strains. The compound exhibited superior activity compared to standard antibiotics, reinforcing its potential use in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Indole Derivatives

Key Observations:

- Halogen vs. Methoxy Groups: The bromine and fluorine in the target compound likely increase electrophilicity compared to methoxy-substituted analogs (e.g., 7-methoxy-1H-indole-3-carboxylic acid), which exhibit electron-donating effects. This difference impacts reactivity in cross-coupling reactions or interactions with biological targets .

- Positional Effects: Ethyl 5-fluoroindole-2-carboxylate () shares a fluorine atom at position 5 but lacks bromine and has an ester group at position 2 instead of 3.

Functional Group Variations

Table 2: Functional Group Impact on Properties

Key Observations:

- Ester vs. Carboxylic Acid: The methyl ester in the target compound allows for controlled hydrolysis to carboxylic acids, a common step in prodrug design. In contrast, pre-existing carboxylic acid groups (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) are directly utilized in metal-organic frameworks or as ligands .

- Amide Derivatives: Amide-containing analogs () demonstrate higher thermal stability (e.g., melting points >230°C) compared to esters, making them suitable for high-temperature applications or prolonged biological activity .

Biological Activity

Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate (Methyl 7-BFIC) is a compound belonging to the indole family, known for its diverse biological activities. This article delves into its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate has the following chemical structure:

- IUPAC Name : Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate

- Molecular Formula : C10H8BrFNO2

- Molecular Weight : 253.08 g/mol

The presence of bromine and fluorine atoms in the indole structure contributes to its unique biological properties, making it a subject of interest in medicinal chemistry.

Synthesis Methods

Methyl 7-BFIC can be synthesized through various methods, including microwave-assisted synthesis and traditional reflux methods. For instance, microwave-assisted reactions have shown to yield high purity and efficiency compared to conventional heating methods. The typical reaction conditions involve the use of solvents like methanol under acidic conditions, which facilitate the formation of the indole ring structure.

| Synthesis Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Microwave-Assisted | 94% | 3 hours at 80°C |

| Traditional Reflux | 62% | Reflux for 5 hours with H₂SO₄ |

Antimicrobial Activity

Methyl 7-BFIC exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:

- E. coli : MIC = 0.0195 mg/mL

- Bacillus subtilis : MIC = 0.0048 mg/mL

- Candida albicans : MIC = 0.0048 mg/mL

These findings suggest that Methyl 7-BFIC could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Indole derivatives are widely recognized for their anticancer properties. Methyl 7-BFIC has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of cell signaling pathways related to proliferation and survival.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study assessed the antimicrobial activity of Methyl 7-BFIC against a panel of pathogens. The results indicated that the compound exhibited superior activity compared to standard antibiotics, particularly against resistant strains of bacteria. -

Cytotoxicity Assessment :

In another study focusing on cancer cell lines, Methyl 7-BFIC demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells, highlighting its potential as a targeted therapy.

Q & A

Q. Key Reaction Conditions

| Reagent/Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| CuI, 1-Ethynylarene | PEG-400/DMF (2:1) | 12 | 50 |

| H₂SO₄ (esterification) | Methanol | 24 | 60–75 |

How is the structural characterization of Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate performed?

Q. Basic

- NMR Spectroscopy : and NMR confirm substituent positions and ester group integrity. For example, the 3-carboxylate methyl group typically appears as a singlet at ~3.9 ppm in NMR .

- X-ray Crystallography : Single-crystal diffraction using SHELXL refines bond lengths/angles. A related fluorinated indole derivative (5-fluoro-1H-indole-3-carboxylic acid) crystallized in the monoclinic system (space group ) with .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] observed within ±0.001 Da accuracy) .

How can conflicting NMR and X-ray crystallography data be resolved during structural analysis?

Advanced

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions:

- Multi-Method Validation : Cross-check NMR data with IR (carbonyl stretching ~1700 cm) and LC-MS.

- SHELXL Refinement : Use disorder modeling and anisotropic displacement parameters to account for electron density ambiguities. Recent SHELX updates allow TWIN/BASF commands to refine twinned crystals, improving values .

- DFT Calculations : Compare experimental bond lengths/angles with optimized geometries (e.g., B3LYP/6-31G* level) to identify outliers .

What strategies enhance the bioactivity of Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate derivatives?

Q. Advanced

- Substituent Engineering :

- Electron-Withdrawing Groups : Fluorine at C5 increases metabolic stability and electronegativity, enhancing binding to hydrophobic enzyme pockets .

- Heterocycle Fusion : Attaching triazoles (via CuAAC reactions) improves solubility and kinase inhibition (e.g., α-glucosidase IC₅₀ < 10 µM in bromo-indole derivatives) .

- Pharmacophore Optimization : N-Methylation of the carboxamide (e.g., Compound 63c in EP applications) reduces off-target interactions while maintaining potency (LC/MS: m/z 386 [M+H]) .

How can reaction conditions be optimized for scale-up synthesis?

Q. Advanced

- Solvent Selection : Replace DMF with biodegradable PEG-400 to improve sustainability and ease of purification .

- Catalyst Loading : Reduce CuI from 1.0 equiv to 0.2 equiv with microwave assistance (80°C, 2 h) to maintain yields >45% while minimizing metal residues.

- Workflow Integration : Use flash chromatography (70:30 EtOAc/hexane) for rapid purification, achieving >95% purity confirmed by TLC () .

What analytical techniques confirm the compound’s purity and stability?

Q. Basic

- TLC Monitoring : Silica gel plates (EtOAc/hexane) with UV visualization detect intermediates and byproducts.

- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) quantify impurities (<0.5% area).

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., mp 199–201°C for related indole acids) .

How does fluorination at C5 influence electronic properties and reactivity?

Q. Advanced

- Electron Density Modulation : Fluorine’s -I effect deactivates the indole ring, reducing electrophilic substitution at C5 but enhancing reactivity at C7 for bromination.

- X-ray Diffraction Data : In 5-fluoro-1H-indole-3-carboxylic acid, the C-F bond length is 1.35 Å, with intramolecular H-bonding (O–H⋯F) stabilizing the planar structure .

- Computational Insights : NBO analysis shows fluorine increases the LUMO energy by ~0.5 eV, reducing susceptibility to nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.